molecular formula C8H7ClN4 B1528410 4-chloro-6-(1H-imidazol-1-yl)-2-methylpyrimidine CAS No. 1250182-02-5

4-chloro-6-(1H-imidazol-1-yl)-2-methylpyrimidine

Cat. No. B1528410
CAS RN: 1250182-02-5
M. Wt: 194.62 g/mol
InChI Key: FGEXTPIVWVLXMW-UHFFFAOYSA-N
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Description

4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is a pyrimidine derivative . It has a molecular weight of 180.59 and a molecular formula of C7H5ClN4 . It appears as an off-white solid .


Molecular Structure Analysis

The crystal structure of a similar compound, 4-(1H-imidazol-1-yl)-6-pyrimidinylferrocene, has been reported . The structure was obtained from the reaction of 4-chloro-6-pyrimidinylferrocene and 1H-imidazole .


Physical And Chemical Properties Analysis

4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is an off-white solid . It has a molecular weight of 180.59 and a molecular formula of C7H5ClN4 .

Scientific Research Applications

Molecular Structure Analysis

Research on a closely related molecule, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, highlighted its potential as an antihypertensive agent acting on the I1 imidazoline receptor. The molecular structure was investigated using both experimental (FT-IR, FT-Raman, NMR) and theoretical (DFT) techniques, revealing significant details about its chemical and physical properties, including molecular stability, charge distribution, and possible anti-hypertensive activity due to interactions with various proteins (Aayisha et al., 2019).

Synthesis of Optically Active Compounds

Another study demonstrated the synthesis of optically active imidazo[1,2-a]pyrimidines, derived from reactions involving a similar compound, 2-chloro-4-(substituted amino)-6-methyl-5-nitropyrimidine. This process yielded substituted derivatives through treatment with phosphorus oxychloride or polyphosphoric acid, highlighting a pathway to create optically active pharmaceutical intermediates (Bakavoli, Bagherzadeh, & Rahimizadeh, 2005).

Antimicrobial Activity

Research into novel 2-Thioxanthine and Dipyrimidopyridine derivatives starting from 6-amino-1-methyl-2-thiouracil followed by various chemical reactions revealed compounds with significant antimicrobial activity. This work underscores the potential of pyrimidine-based compounds in developing new antimicrobial agents (El-Kalyoubi, Agili, & Youssif, 2015).

Cytotoxic and Antimicrobial Activities

A series of pyrimidine-benzimidazol combinations were synthesized and evaluated for their cytotoxic activities against human cancer cell lines and antimicrobial activities against various strains. Some compounds exhibited significant inhibitory and cytotoxic effects, suggesting potential pharmaceutical applications (Chen et al., 2014).

properties

IUPAC Name

4-chloro-6-imidazol-1-yl-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-11-7(9)4-8(12-6)13-3-2-10-5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEXTPIVWVLXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-(1H-imidazol-1-yl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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